5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione
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Overview
Description
5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound containing two 1,3,4-oxadiazole rings. These rings are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid
- 5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]-3H-1,3,4-oxadiazole-2-thione
Uniqueness
5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione is unique due to its dual 1,3,4-oxadiazole rings, which confer distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
CAS No. |
4822-56-4 |
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Molecular Formula |
C8H10N4O2S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H10N4O2S2/c15-7-11-9-5(13-7)3-1-2-4-6-10-12-8(16)14-6/h1-4H2,(H,11,15)(H,12,16) |
InChI Key |
BASNKSRPXOPLOV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC1=NNC(=S)O1)CC2=NNC(=S)O2 |
Origin of Product |
United States |
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